2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide
Description
2-Chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chloro (-Cl) and nitro (-NO₂) groups at positions 2 and 5, respectively, and a sulfonamide (-SO₂NH-) linkage to a 2-fluorophenyl moiety. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-modulating properties. Its synthesis typically involves the reaction of 2-chloro-5-nitrobenzene-1-sulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-fluorophenyl)-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O4S/c13-9-6-5-8(16(17)18)7-12(9)21(19,20)15-11-4-2-1-3-10(11)14/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFDEVCGOZKYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 2-chlorobenzenesulfonamide followed by a substitution reaction with 2-fluoroaniline. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The compound targets specific pathways in the bacterial metabolism, disrupting essential processes and preventing the bacteria from replicating.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a detailed comparison of 2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide with three structurally related analogs:
2-Chloro-N-[2-(4-Ethylphenyl)-1,3-Benzoxazol-5-yl]-5-Nitrobenzene-1-Sulfonamide (Compound 8f)
- Structural Differences : The 2-fluorophenyl group in the target compound is replaced by a benzoxazol-5-yl moiety attached to a 4-ethylphenyl group.
- Synthesis : Prepared via coupling 2-(4-ethylphenyl)-1,3-benzoxazol-5-amine with 2-chloro-5-nitrobenzene-1-sulfonyl chloride in DCM/TEA .
2-Chloro-N-[3-(6-Ethoxy-3-Pyridazinyl)Phenyl]-5-Nitrobenzenesulfonamide
- Structural Differences : Features a pyridazinyl-ethoxy substituent on the phenyl ring instead of the 2-fluorophenyl group.
- Physicochemical Impact : The pyridazinyl group introduces basic nitrogen atoms, enhancing solubility in polar solvents compared to the fluorophenyl analog .
N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide
- Structural Differences : Lacks the nitro group and includes a methoxy (-OCH₃) substituent at position 2 of the benzene ring.
- Biological Activity : Demonstrated moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting the role of substituents in modulating efficacy .
Data Tables
Table 1. Structural and Functional Comparison of Sulfonamide Derivatives
*Calculated based on molecular formulas.
Research Findings and Implications
Substituent Effects on Bioactivity :
- The nitro group in this compound may enhance electron-deficient character, facilitating interactions with nucleophilic residues in enzyme active sites. This is contrast to methoxy-containing analogs, which rely on hydrogen bonding via the -OCH₃ group .
- Fluorine’s electronegativity and lipophilicity in the 2-fluorophenyl group may improve membrane permeability compared to bulkier substituents like benzoxazole .
Synthetic Flexibility :
- The sulfonamide linkage allows modular synthesis, enabling rapid diversification of aryl/heteroaryl amines. For example, replacing 2-fluoroaniline with 3-(6-ethoxypyridazinyl)aniline yields a compound with distinct solubility profiles .
Unresolved Questions: Limited data exist on the target compound’s specific biological activities.
Biological Activity
2-Chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide (CAS No. 379255-88-6) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNOS, with a molecular weight of 330.72 g/mol. The compound features a complex structure characterized by multiple functional groups, including a nitro group and a sulfonamide moiety, which are significant for its biological activity .
Synthesis
The synthesis of this compound typically involves the nitration of 2-chlorobenzenesulfonamide followed by a substitution reaction with 2-fluoroaniline. The reaction conditions often require strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the substitution reaction .
Antibacterial Properties
Research indicates that sulfonamides, including this compound, exhibit antibacterial properties by inhibiting bacterial enzyme activity. The compound's mechanism of action involves targeting specific pathways in bacterial metabolism, ultimately leading to cell death .
In a study assessing the antimicrobial activity of various sulfonamides, this compound showed potential against both Gram-positive and Gram-negative bacteria. However, specific Minimum Inhibitory Concentration (MIC) values were not reported below 100 μM, indicating moderate antibacterial efficacy .
The proposed mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway in bacteria. By disrupting this pathway, the compound prevents bacterial growth and replication .
Comparative Studies
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Antibacterial Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Nitro group, chloro and fluorine substituents | Moderate | Moderate |
| 2-Chloro-N-(4-chloro-2-fluorophenyl)benzamide | Similar sulfonamide structure | Low | Low |
| 2-Bromo-N-(2,4-dichlorophenyl)benzamide | Different halogen substitutions | High | Moderate |
This table illustrates how variations in substituents can affect both antibacterial and antioxidant activities.
Case Studies
Case Study 1: Antibacterial Screening
In a controlled laboratory setting, various sulfonamides were tested against Staphylococcus aureus and Escherichia coli. The study found that while many compounds exhibited some level of antibacterial activity, this compound showed promising results but required further optimization to enhance efficacy .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A SAR analysis was conducted on a series of sulfonamides to determine how structural changes influence biological activity. It was found that the presence of a nitro group significantly enhanced antibacterial properties compared to other functional groups .
Q & A
Q. What are the key synthetic routes for 2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution between 2-chloro-5-nitrobenzene-1-sulfonyl chloride and 2-fluoroaniline. Critical steps include:
- Reagent Ratios : Use 1.1 equivalents of triethylamine (TEA) as a base to deprotonate the amine and neutralize HCl byproducts .
- Solvent Selection : Dichloromethane (DCM) is preferred for its ability to dissolve both sulfonyl chloride and aromatic amines while maintaining mild reaction temperatures .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity. Industrial-scale synthesis may employ continuous flow reactors for improved yield .
Q. How is the purity and structural integrity of this sulfonamide verified experimentally?
- Spectroscopic Techniques : and confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while X-ray crystallography (using SHELX software ) resolves bond lengths and angles, confirming the sulfonamide linkage (S–N = 1.63 Å) .
Advanced Research Questions
Q. How do halogen substitutions (e.g., fluorine vs. iodine) at the phenyl ring influence biological activity?
Comparative structure-activity relationship (SAR) studies reveal:
| Substituent | Biological Activity | Source |
|---|---|---|
| 2-Fluorophenyl | Enhanced solubility and metabolic stability due to fluorine’s electronegativity | |
| 2-Iodophenyl | Increased steric bulk reduces target binding affinity but improves radiosensitization potential | |
| Fluorine’s small size and strong electron-withdrawing effects optimize interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase isoforms) . |
Q. What computational methods predict the electronic effects of nitro and sulfonamide groups on reactivity?
- DFT Calculations : Gaussian09 simulations at the B3LYP/6-31G(d) level model electron density distributions. The nitro group withdraws electrons via resonance, polarizing the sulfonamide moiety and enhancing electrophilicity at the sulfur atom .
- Experimental Validation : Hammett σ constants quantify substituent effects on reaction rates (e.g., nitro: σ = +1.27; sulfonamide: σ = +0.60) .
Q. How can contradictions in reported biological activity data be resolved?
- Standardized Assays : Use identical cell lines (e.g., HEK293T for cytotoxicity) and control for batch-to-batch purity variations (e.g., HPLC >99%) .
- Crystallographic Data : Resolve ambiguities in binding modes by co-crystallizing the compound with target proteins (e.g., PPARγ) .
Q. What strategies assess the compound’s potential as a covalent inhibitor?
- Thiol-Reactivity Assays : Incubate with glutathione (GSH) at pH 7.4 to test sulfonamide-thiol adduct formation via LC-MS .
- Kinetic Studies : Measure values using time-dependent enzyme inhibition assays (e.g., trypsin-like proteases) .
Methodological Considerations
- Crystallization Challenges : Slow evaporation from acetone/water mixtures at 4°C produces diffraction-quality crystals. SHELXL refinement resolves disorder in the nitro group .
- Stability Under Acidic Conditions : The sulfonamide bond remains intact at pH >3 but hydrolyzes at pH <2, requiring neutral buffers for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
